molecular formula C8H13F2NaO4S B12057987 Sodium 1,1-difluoro-4-(2-methyl-1,3-dioxolan-2-yl)butane-1-sulfinate

Sodium 1,1-difluoro-4-(2-methyl-1,3-dioxolan-2-yl)butane-1-sulfinate

Cat. No.: B12057987
M. Wt: 266.24 g/mol
InChI Key: UDXMRVSKBPZBMK-UHFFFAOYSA-M
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Description

Sodium 1,1-difluoro-4-(2-methyl-1,3-dioxolan-2-yl)butane-1-sulfinate is a difluoroalkyl ketal sulfinate sodium salt. It is also referred to as Shabat sulfinate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1,1-difluoro-4-(2-methyl-1,3-dioxolan-2-yl)butane-1-sulfinate involves the reaction of difluoroalkyl ketal with sodium sulfinate under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Sodium 1,1-difluoro-4-(2-methyl-1,3-dioxolan-2-yl)butane-1-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfonate derivatives, sulfides, and substituted ketones. These products are often used as intermediates in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 1,1-difluoro-4-(2-methyl-1,3-dioxolan-2-yl)butane-1-sulfinate is unique due to its ability to introduce ketone functional groups on heterocyclic bioactive molecules via derivatization of C-H bonds. This property makes it a valuable reagent in the synthesis of complex bioactive compounds and pharmaceutical intermediates .

Properties

Molecular Formula

C8H13F2NaO4S

Molecular Weight

266.24 g/mol

IUPAC Name

sodium;1,1-difluoro-4-(2-methyl-1,3-dioxolan-2-yl)butane-1-sulfinate

InChI

InChI=1S/C8H14F2O4S.Na/c1-7(13-5-6-14-7)3-2-4-8(9,10)15(11)12;/h2-6H2,1H3,(H,11,12);/q;+1/p-1

InChI Key

UDXMRVSKBPZBMK-UHFFFAOYSA-M

Canonical SMILES

CC1(OCCO1)CCCC(F)(F)S(=O)[O-].[Na+]

Origin of Product

United States

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